

# Application Notes and Protocols: BASIC RED 18:1 for Imaging

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## Compound of Interest

Compound Name: BASIC RED 18:1

Cat. No.: B1172434

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### Introduction

**Basic Red 18:1** is a cationic monoazo dye, also known as Cationic Red X-GTLN, with the CAS number 12271-12-4.<sup>[1]</sup> Its molecular structure, characterized by a quaternary ammonium group, imparts a positive charge, facilitating strong ionic interactions with negatively charged substrates.<sup>[1][2]</sup> This property, common to basic dyes, makes it a candidate for investigation as a biological stain for visualizing cellular components rich in anionic molecules.<sup>[1]</sup> While primarily utilized in the textile industry for dyeing acrylic fabrics, preliminary research has suggested its potential in other scientific applications, including as an antimicrobial agent and for fundamental dye-substrate interaction studies.<sup>[1][3]</sup> This document provides an overview of its properties relevant to imaging and outlines generalized protocols for its potential use in in vitro and in vivo imaging applications.

### Physicochemical and Fluorescent Properties

A thorough understanding of the physicochemical and fluorescent properties of **Basic Red 18:1** is crucial for its application in imaging. The dye presents as a dark red powder and is soluble in water.<sup>[3][4]</sup> Its color is attributed to the presence of an azo linkage ( $-N=N-$ ) within a conjugated aromatic system, which acts as a chromophore.<sup>[1]</sup>

Table 1: Physicochemical and Fluorescent Properties of **BASIC RED 18:1**

Property	Value	Reference
Molecular Weight	470.4 g/mol	[1]
CAS Number	12271-12-4	[1]
Appearance	Dark red powder	[3][4]
Absorption Maximum ( $\lambda_{\text{max}}$ )	540–550 nm (in aqueous solution)	[1]
Photostability	Greater than Rhodamine B	[1]
Solubility	30 g/L in water at 60 °C	[3]

Note: The quantum yield and extinction coefficient for **Basic Red 18:1** are not readily available in the reviewed literature.

## Potential Applications in Imaging

The cationic nature of **Basic Red 18:1** suggests its potential for binding to and visualizing negatively charged structures within biological samples, such as nucleic acids and certain proteins. Its reported photostability is a desirable characteristic for fluorescence microscopy, particularly for time-lapse imaging.[1] Potential applications that could be explored include:

- Counterstaining in Histology: As a red-emitting dye, it could serve as a counterstain for specific cellular components.
- Flow Cytometry: Its ability to label cells could be leveraged for cell tracking and analysis.[1]
- In Vitro Cell Staining: Visualization of cellular structures in cultured cells.

## Experimental Protocols

Disclaimer: The following protocols are generalized starting points for researchers interested in exploring the use of **Basic Red 18:1** for imaging. Optimization of staining concentrations, incubation times, and washing steps will be necessary for specific cell types and applications.

## In Vitro Staining of Adherent Cells

This protocol provides a basic framework for staining the nuclei of adherent cells in culture.

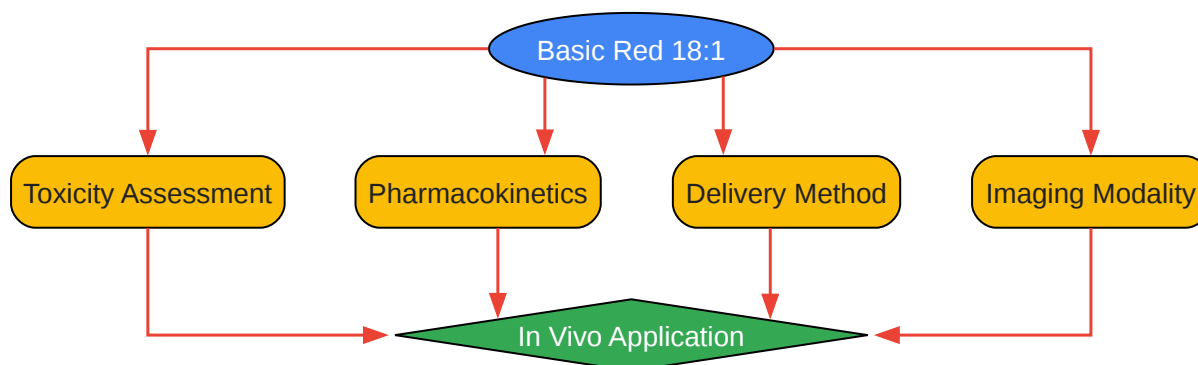
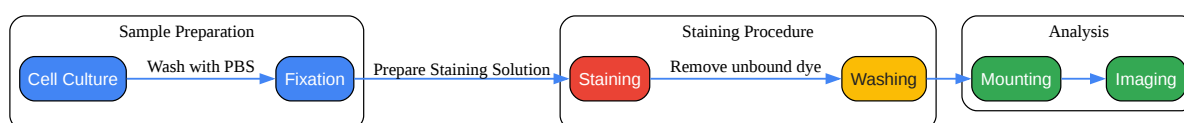
Materials:

- **Basic Red 18:1**
- Phosphate-Buffered Saline (PBS), pH 7.4
- Dimethyl Sulfoxide (DMSO)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting Medium
- Glass coverslips and microscope slides
- Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)

Protocol:

- Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
- Fixation:
  - Aspirate the culture medium.
  - Wash the cells twice with PBS.
  - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
  - Wash the cells three times with PBS for 5 minutes each.
- Stock Solution Preparation: Prepare a 1 mM stock solution of **Basic Red 18:1** in DMSO. Store protected from light at -20°C.

- Staining Solution Preparation: Dilute the 1 mM stock solution in PBS to a working concentration. A starting range of 1-10  $\mu\text{M}$  is recommended for initial optimization.
- Staining:
  - Incubate the fixed cells with the **Basic Red 18:1** staining solution for 15-30 minutes at room temperature, protected from light.
- Washing:
  - Aspirate the staining solution.
  - Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
- Mounting and Imaging:
  - Mount the coverslips onto microscope slides using an appropriate mounting medium.
  - Image the stained cells using a fluorescence microscope with excitation and emission wavelengths suitable for the dye (e.g., Excitation:  $\sim 540\text{ nm}$ , Emission:  $>560\text{ nm}$ ).



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## References

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